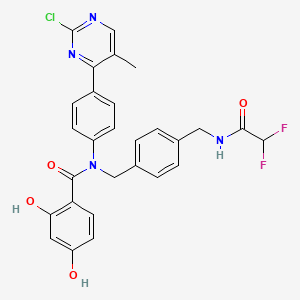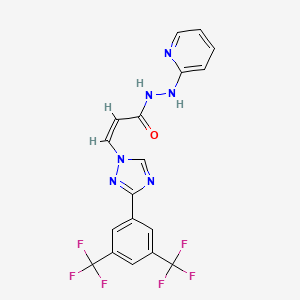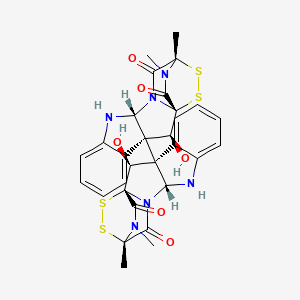
VU 0238429
Vue d'ensemble
Description
VU 0238429 est un composé chimique qui agit comme un modulateur allostérique positif sélectif pour le récepteur muscarinique de l’acétylcholine M 5. C'était le premier ligand sélectif développé pour le sous-type M 5 et il est dérivé structurellement des modulateurs allostériques positifs M 1-sélectifs plus anciens tels que VU 0119498 .
Applications De Recherche Scientifique
VU 0238429 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the muscarinic acetylcholine receptor M 5 and its role in various chemical processes.
Biology: The compound is used to investigate the physiological and biochemical functions of the muscarinic acetylcholine receptor M 5 in biological systems.
Medicine: this compound is explored for its potential therapeutic applications in treating disorders such as schizophrenia, Alzheimer’s disease, drug addiction, and Parkinson’s disease.
Méthodes De Préparation
La synthèse de VU 0238429 implique plusieurs étapes. La voie de synthèse clé comprend la réaction de la 1-(4-méthoxybenzyl)-5-(trifluorométhoxy)indole-2,3-dione avec des réactifs appropriés dans des conditions contrôlées. Les conditions réactionnelles impliquent généralement l'utilisation de solvants, de catalyseurs et de réglages spécifiques de température et de pression pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
VU 0238429 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs pour produire des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier le récepteur muscarinique de l'acétylcholine M 5 et son rôle dans divers processus chimiques.
Biologie : Le composé est utilisé pour étudier les fonctions physiologiques et biochimiques du récepteur muscarinique de l'acétylcholine M 5 dans les systèmes biologiques.
Médecine : this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement de troubles tels que la schizophrénie, la maladie d'Alzheimer, la toxicomanie et la maladie de Parkinson.
Mécanisme d'action
This compound exerce ses effets en agissant comme un modulateur allostérique positif du récepteur muscarinique de l'acétylcholine M 5. Cela signifie qu'il se lie à un site sur le récepteur qui est distinct du site actif, améliorant la réponse du récepteur à son ligand naturel, l'acétylcholine. L'activation du récepteur muscarinique de l'acétylcholine M 5 conduit à diverses voies de signalisation en aval qui régulent les processus physiologiques tels que la libération de neurotransmetteurs et la contraction musculaire .
Mécanisme D'action
VU 0238429 exerts its effects by acting as a positive allosteric modulator of the muscarinic acetylcholine receptor M 5. This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, acetylcholine. The activation of the muscarinic acetylcholine receptor M 5 leads to various downstream signaling pathways that regulate physiological processes such as neurotransmitter release and muscle contraction .
Comparaison Avec Des Composés Similaires
VU 0238429 est unique par sa forte sélectivité pour le récepteur muscarinique de l'acétylcholine M 5 par rapport à d'autres composés similaires. Parmi les composés similaires, citons :
VU 0119498 : Un modulateur allostérique positif M 1-sélectif plus ancien à partir duquel this compound est dérivé structurellement.
Autres modulateurs du récepteur muscarinique de l'acétylcholine : Composés qui modulent d'autres sous-types de récepteurs muscariniques de l'acétylcholine, tels que M 1, M 2, M 3 et M 4.
This compound se démarque par sa forte sélectivité et sa puissance pour le récepteur muscarinique de l'acétylcholine M 5, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGZXFOLMHCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655290 | |
| Record name | VU 0238429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-92-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VU-0238429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VU 0238429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VU0238429 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VU-0238429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B611644.png)
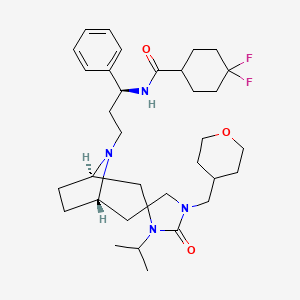

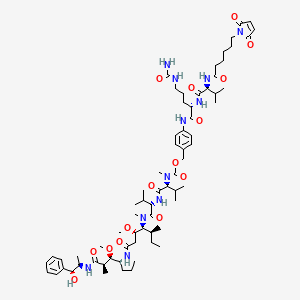
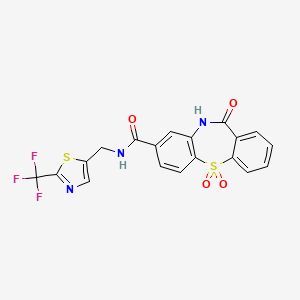


![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
